Apigenin-4'-glucoside

Catalog No.
S15661130
CAS No.
20486-34-4
M.F
C21H20O10
M. Wt
432.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apigenin-4'-glucoside

CAS Number

20486-34-4

Product Name

Apigenin-4'-glucoside

IUPAC Name

5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

Molecular Formula

C21H20O10

Molecular Weight

432.4 g/mol

InChI

InChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-3-1-9(2-4-11)14-7-13(25)17-12(24)5-10(23)6-15(17)30-14/h1-7,16,18-24,26-28H,8H2/t16-,18-,19+,20-,21-/m1/s1

InChI Key

ICLVCWSZHUZEFT-QNDFHXLGSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Description

Apigenin 4'-O-glucoside is a glycoside and a member of flavonoids.
Apigenin-4'-glucoside is a natural product found in Equisetum arvense, Morina nepalensis, and other organisms with data available.

Apigenin-4'-glucoside is a glycosylated flavonoid, specifically a glucoside derivative of apigenin, which is classified as a flavone. Its chemical formula is C21H20O10C_{21}H_{20}O_{10} and it has a molecular weight of approximately 432.38 g/mol. This compound is naturally occurring in various plants, including Equisetum arvense and Morina nepalensis . Apigenin-4'-glucoside is characterized by the presence of a glucose molecule attached at the 4' position of the apigenin structure, which enhances its solubility and bioavailability compared to its aglycone counterpart.

Typical of flavonoids, including:

  • Hydrolysis: The glycosidic bond can be hydrolyzed to release apigenin and glucose under acidic or enzymatic conditions.
  • Oxidation: The hydroxyl groups on the flavone structure can be oxidized, potentially leading to various derivatives.
  • Methylation: The hydroxyl groups can also be methylated to form methoxy derivatives, which may exhibit altered biological activities.

These reactions are significant for understanding the compound's stability and potential modifications for enhanced therapeutic effects .

Apigenin-4'-glucoside exhibits various biological activities, primarily attributed to its parent compound, apigenin. Key activities include:

  • Antioxidant Properties: It enhances the activity of endogenous antioxidant enzymes, reducing oxidative stress .
  • Anti-inflammatory Effects: The compound has been shown to inhibit inflammatory mediators such as tumor necrosis factor-alpha and interleukin-6 by blocking specific signaling pathways .
  • Neuroprotective Effects: Apigenin has been reported to interact with GABA receptors, suggesting potential anxiolytic properties .

These biological activities indicate its potential as a therapeutic agent in various health conditions.

Apigenin-4'-glucoside has several applications across different fields:

  • Nutraceuticals: Due to its antioxidant and anti-inflammatory properties, it is used in dietary supplements aimed at promoting health and preventing chronic diseases.
  • Pharmaceuticals: Research into its therapeutic potential continues, particularly in neuroprotection and cancer prevention.
  • Cosmetics: Its antioxidant properties make it suitable for use in skincare products aimed at reducing oxidative damage .

Studies have shown that apigenin-4'-glucoside interacts with various biological targets:

  • GABA Receptors: It has been noted to bind competitively to GABA receptors, potentially influencing anxiety and mood regulation .
  • Inflammatory Pathways: The compound modulates pathways involved in inflammation, indicating its utility in managing inflammatory diseases .

These interactions highlight its multifaceted role in biological systems.

Apigenin-4'-glucoside shares structural similarities with other flavonoid glycosides. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
ApigeninFlavoneAglycone form without sugar moiety
Apigetrin (Apigenin 7-O-glucoside)Flavone GlycosideGlucose attached at the 7-position
VitexinFlavone GlycosideGlucose attached at the 8-position
IsovitexinFlavone GlycosideGlucose attached at the 6-position
RhoifolinFlavone GlycosideNeohesperidoside structure

Apigenin-4'-glucoside is unique due to its specific glucosylation at the 4' position, which influences its solubility and bioactivity compared to other similar compounds. This distinct modification enhances its potential therapeutic applications while retaining beneficial properties associated with flavonoids.

Physical Description

Solid

XLogP3

-0.1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

432.10564683 g/mol

Monoisotopic Mass

432.10564683 g/mol

Heavy Atom Count

31

Melting Point

234 - 235 °C

Dates

Modify: 2024-08-15

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